1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one is a chemical compound with the molecular formula C16H17NOS It is known for its unique structure, which includes a thiazole ring, a phenyl group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of 1-phenylcyclopentanone with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethanol: Similar structure but with an alcohol group instead of a ketone.
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethanamine: Contains an amine group instead of a ketone.
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethanoic acid: Features a carboxylic acid group instead of a ketone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1283430-00-1 |
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Molecular Formula |
C16H17NOS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-[2-(1-phenylcyclopentyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C16H17NOS/c1-12(18)14-11-17-15(19-14)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
TXUMHTWPEAIZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2(CCCC2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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